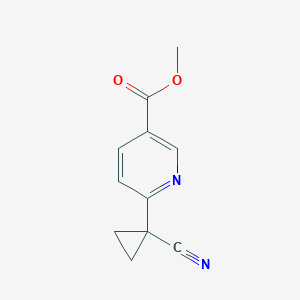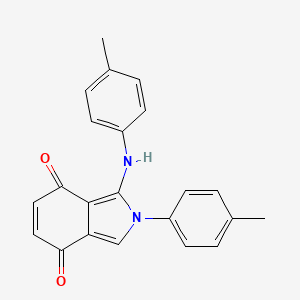
2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione is an organic compound known for its unique chemical structure and properties. This compound features a core isoindole structure substituted with p-tolyl groups, making it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an appropriate amine.
Substitution with p-Tolyl Groups: The introduction of p-tolyl groups is achieved through electrophilic aromatic substitution reactions. This step often requires the use of catalysts such as Lewis acids to facilitate the substitution.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the isoindole-4,7-dione structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the dione structure to dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures and solvent conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-3,5-dione: Similar structure but different substitution pattern.
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,6-dione: Another isomer with different substitution positions.
Uniqueness
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
79482-91-0 |
|---|---|
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-(4-methylanilino)-2-(4-methylphenyl)isoindole-4,7-dione |
InChI |
InChI=1S/C22H18N2O2/c1-14-3-7-16(8-4-14)23-22-21-18(19(25)11-12-20(21)26)13-24(22)17-9-5-15(2)6-10-17/h3-13,23H,1-2H3 |
InChI-Schlüssel |
PUPMATJMCQGVGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=O)C3=CN2C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


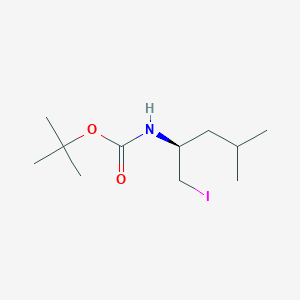
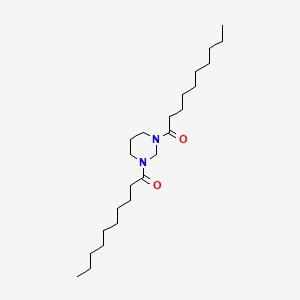
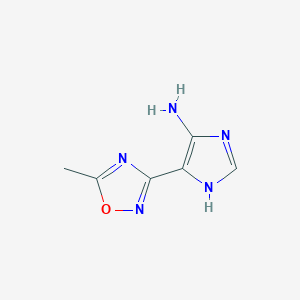
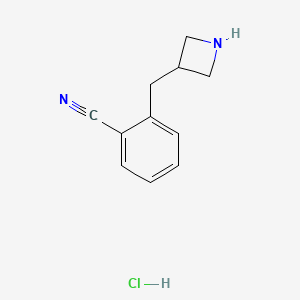
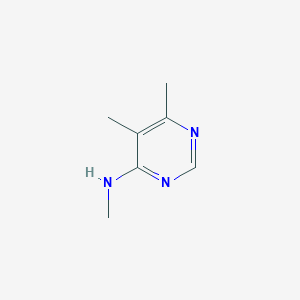
![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)
![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

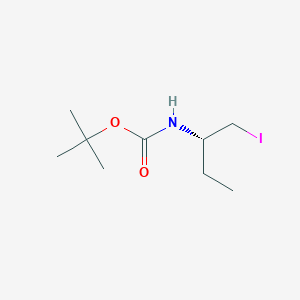
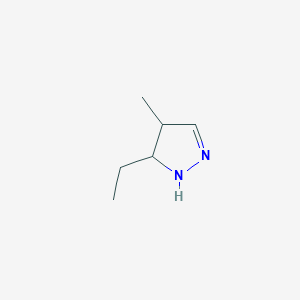

![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
